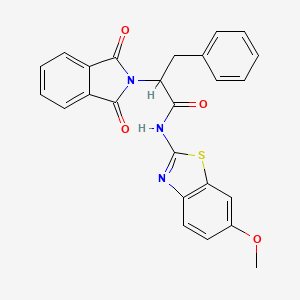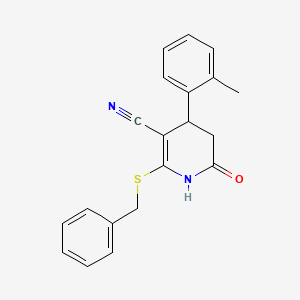
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter Isoindol, Benzothiazol und Phenylpropanamid. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Isoindol- und Benzothiazol-Zwischenprodukte, die dann durch Amidbindungsbildung gekoppelt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säurechloride, Amine und verschiedene Katalysatoren, um den Kupplungsprozess zu erleichtern. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und inerte Atmosphären, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Diese Methoden zielen darauf ab, die Reaktionsbedingungen zu optimieren, die Produktionskosten zu senken und eine gleichbleibende Qualität zu gewährleisten. Techniken wie Kristallisation und Chromatographie werden verwendet, um die Verbindung im industriellen Maßstab zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können Amine oder Alkohole ergeben.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Umwandlung, beinhalten aber häufig spezifische Lösungsmittel, Temperaturen und Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen und so seine chemischen Eigenschaften verändern.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, krebshemmende oder antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Agonismus oder Antagonismus modulieren. Die an diesen Wechselwirkungen beteiligten Pfade hängen vom spezifischen biologischen Kontext und der Art der Zielmoleküle ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(Benzothiazol-2-yl)-3-phenylpropanamid: Fehlt die Methoxygruppe am Benzothiazolring.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxybenzothiazol-2-yl)-3-phenylacetamid: Besitzt eine Acetamidgruppe anstelle einer Propanamidgruppe.
Einzigartigkeit
Das Vorhandensein der Methoxygruppe am Benzothiazolring und der Propanamidgruppe in 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamid unterscheidet diese Verbindung von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C25H19N3O4S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C25H19N3O4S/c1-32-16-11-12-19-21(14-16)33-25(26-19)27-22(29)20(13-15-7-3-2-4-8-15)28-23(30)17-9-5-6-10-18(17)24(28)31/h2-12,14,20H,13H2,1H3,(H,26,27,29) |
InChI-Schlüssel |
KLTIDVNQAUGWLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627081.png)
![4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11627096.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627117.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627129.png)

![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)
![N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)
